(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol
Description
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a benzyl(methyl)amino substituent at the 2-position of the cyclohexanol ring. Its stereochemistry is critical for biological activity and synthetic applications. This compound belongs to a broader class of aminocyclohexanol derivatives, which are explored for their pharmacological properties (e.g., opioid receptor modulation) and utility in asymmetric catalysis . The benzyl(methyl)amino group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like (1R,2R)-2-(benzylamino)cyclohexan-1-ol (CAS 40571-86-6) .
Properties
IUPAC Name |
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKPJCRFOPWOGF-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzyl(methyl)amino group and the hydroxyl group.
Reductive Amination: Cyclohexanone is reacted with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate (1R,2R)-2-[benzyl(methyl)amino]cyclohexanone.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted amino derivatives
Scientific Research Applications
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Optical Activity: Enantiomeric purity is critical; methods like chiral HPLC or polarimetry (e.g., [α]D = -0.79 for a bromoquinoline analog ) ensure stereochemical integrity.
Biological Activity
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities supported by empirical research findings.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 109433-73-0
- Molecular Formula : C₁₄H₂₁NO
- Molecular Weight : 219.32 g/mol
This compound features a cyclohexane ring substituted with a benzyl(methyl)amino group and a hydroxyl group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Reductive Amination :
- Cyclohexanone is reacted with benzylamine and formaldehyde in the presence of sodium cyanoborohydride to form an intermediate.
- Reduction :
- The intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the final product.
This synthetic route allows for the production of the compound with high purity and yield, making it suitable for further biological studies .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its chiral nature enables selective binding, which can influence various biological pathways. While specific targets are still under investigation, preliminary studies suggest potential interactions with neurotransmitter systems relevant to neurological disorders .
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. For example, a related study found that certain esters derived from this compound demonstrated potent activity in seizure models, outperforming traditional anticonvulsants like phenobarbital .
| Compound | ED50 (mmol/kg) | Comparison |
|---|---|---|
| This compound | 0.0056 | 10-fold more potent than phenobarbital |
| Phenobarbital | 0.056 | Reference drug |
| Ethosuximide | 0.92 | Reference drug |
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 16–32 µg/mL .
Antioxidant Properties
The presence of a hydroxyl group in the structure contributes to its antioxidant capabilities. Compounds with similar functional groups have been reported to exhibit membrane-protective effects and reduce oxidative stress in cellular models .
Case Study 1: Anticonvulsant Efficacy
In an experimental study evaluating the anticonvulsant efficacy of various derivatives, this compound showed promising results in reducing seizure frequency without significant neurotoxicity .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of several related compounds against clinical isolates of bacteria. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency .
Q & A
Q. What are the optimal reaction conditions for synthesizing (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol with high enantiomeric purity?
The synthesis of this compound typically involves reductive amination of a cyclohexanone precursor with benzyl(methyl)amine. Key factors include:
- Reducing agents : Sodium cyanoborohydride (NaBH3CN) is preferred over NaBH4 for selective imine reduction, minimizing side reactions .
- Solvent systems : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction rates and stereochemical control .
- Temperature : Room temperature (20–25°C) balances yield and enantioselectivity, as higher temperatures may racemize chiral centers .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Chiral HPLC (e.g., Chiralpak® IA column) confirms enantiomeric excess (ee) ≥98% .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing heavy atom positions (e.g., cyclohexane chair conformation and benzyl group orientation) .
- NMR spectroscopy : H-NMR coupling constants () between C1 and C2 protons indicate trans-diaxial or equatorial arrangements. For (1R,2R) diastereomers, typically ranges from 8–12 Hz .
- Optical rotation : Compare experimental [α] values with literature data (e.g., +15° to +25° in chloroform) .
Advanced Research Questions
Q. How does the (1R,2R) stereochemistry influence interactions with biological targets like enzymes or receptors?
The stereochemistry dictates spatial alignment of the benzyl(methyl)amino group, enabling hydrogen bonding or hydrophobic interactions with target pockets. For example:
- Enzyme inhibition : The (1R,2R) configuration positions the amino group to coordinate with catalytic residues (e.g., in monoamine oxidases), as shown in molecular docking studies .
- Receptor binding : Conformational rigidity from the cyclohexanol ring enhances selectivity for G-protein-coupled receptors (GPCRs), reducing off-target effects .
In vitro assays (e.g., radioligand displacement) quantify binding affinity (K), while MD simulations predict stability of ligand-receptor complexes .
Q. What strategies mitigate discrepancies in pharmacological data across different experimental models?
Contradictions often arise from assay conditions or model specificity. Mitigation approaches include:
- Standardized protocols : Use identical buffer pH (7.4), temperature (37°C), and ion concentrations (e.g., 150 mM NaCl) in in vitro assays .
- Orthogonal validation : Confirm IC values via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out artifact-based false positives .
- Species-specific modeling : Compare human vs. rodent enzyme kinetics (e.g., CYP450 metabolism) to contextualize in vivo toxicity data .
Q. What computational methods predict the metabolic stability of this compound derivatives?
- QSAR models : Train on datasets of similar β-amino alcohols to predict cytochrome P450 oxidation sites (e.g., MetaSite® software) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-methyl and benzyl groups to identify labile sites prone to hydrolysis .
- ADMET predictors : Tools like SwissADME estimate hepatotoxicity risks based on logP (optimal range: 2–3) and topological polar surface area (TPSA <80 Ų) .
Methodological Insights
Q. How can derivatization enhance the compound’s solubility for in vivo studies?
- Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt (confirmed via C-NMR and elemental analysis) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group via Mitsunobu reaction, increasing hydrophilicity while retaining activity (tested in PBS solubility assays) .
Q. What analytical techniques resolve overlapping chromatographic peaks during purity assessment?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
